molecular formula C10H9FN2O2 B8188175 8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester

8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester

Cat. No.: B8188175
M. Wt: 208.19 g/mol
InChI Key: UQOXNGZUBCXLLM-UHFFFAOYSA-N
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Description

8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester is a fluorinated heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a fluorine atom at the 8-position and an ethyl ester group at the 1-carboxylic acid position. This structure combines aromaticity with polar functional groups, making it a versatile intermediate in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors like the GABAA-benzodiazepine site . The ethyl ester moiety enhances solubility and bioavailability, while the fluorine atom modulates electronic properties and metabolic stability .

Properties

IUPAC Name

ethyl 8-fluoroimidazo[1,5-a]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-9-7(11)4-3-5-13(9)6-12-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOXNGZUBCXLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=CN2C=N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-aminopyridine with ethyl 2-fluoroacetate under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product . Industrial production methods often involve optimizing reaction conditions to improve yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Chlorine

Key Compounds Compared:

  • 8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester
  • 3-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester (CAS 885276-62-0)
  • 5-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester (CAS 885271-54-5)
  • 8-Chloro-imidazo[1,5-a]pyrazine-1-carboxylic acid ethyl ester (CAS 1160248-06-5)
Property 8-Fluoro Derivative 3-Chloro Derivative 5-Chloro Derivative 8-Chloro-Pyrazine Derivative
Electron Withdrawing High (F > Cl) Moderate (Cl) Moderate (Cl) High (Cl + pyrazine N-atoms)
Metabolic Stability Enhanced (C-F bond inertness) Moderate (C-Cl susceptible) Moderate (C-Cl susceptible) Low (pyrazine ring metabolism)
Receptor Binding High affinity to GABAA Lower affinity Unreported Unknown (structural divergence)
Synthetic Yield Moderate (fluorination challenges) High (direct chlorination) High Low (pyrazine synthesis complexity)

Key Findings:

  • Fluorine at the 8-position significantly enhances receptor binding compared to chlorine, as seen in GABAA ligand studies .
  • Chlorine derivatives are synthetically more accessible but less metabolically stable .
  • Pyrazine-core analogs (e.g., 8-chloro) diverge in activity due to altered heterocyclic electronics .

Core Heterocycle Variations

Imidazo[1,5-a]pyridine vs. Imidazo[1,5-a]pyrazine:

  • Imidazo[1,5-a]pyridine (e.g., 8-fluoro derivative): Exhibits planar aromaticity, favorable for π-π stacking in receptor binding .

Imidazo[1,2-a]pyridine vs. [1,5-a]pyridine:

  • Fluorine substitution on [1,2-a]pyridine (e.g., 8-fluoroimidazo[1,2-a]pyridine) shows bioisosteric equivalence to pyrimidine in GABAA modulators but differs in ring strain and solubility .

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